Application Summary: Fananserin (RP-62203) is a drug that acts as a potent antagonist at both the 5HT2A receptor and the Dopamine D4 receptor . It has sedative and antipsychotic effects , and has been researched for the treatment of schizophrenia .
Methods of Application: A series of Fananserin derivatives was synthesized and tested for their affinity for various dopamine and serotonin receptors . The electronic structure was calculated at the DFT B3LYP/6-31G(d,p) level . The Klopman-Peradejordi-Gómez QSAR method was employed to find relationships between electronic structure and receptor affinity in a series of Fananserin derivatives .
Results or Outcomes: For all cases, a statistically significant equation was obtained explaining the variation of the affinity in terms of the variation of the numerical values of a set of local atomic reactivity indices . All equations show that sigma electrons of the saturated carbon chain and the saturated ring seem to play an important role in the regulation of the receptor affinity . Several kinds of atom-atom interactions are suggested . From the results, the corresponding 2D pharmacophores were built .
Fananserin, also known by its developmental code RP-62203, is a chemical compound characterized by its structure, C23H24FN3O2S. It functions primarily as a potent antagonist at the serotonin 5HT2A receptor and the dopamine D4 receptor while exhibiting minimal blockade of other dopamine receptors. This selectivity positions Fananserin as a candidate for therapeutic applications in treating various psychiatric disorders, particularly those involving agitation and psychosis .
Fananserin's therapeutic effects are attributed to its antagonistic action at the 5-HT2A and D4 receptors. By blocking these receptors, it disrupts the signaling pathways mediated by serotonin and dopamine, which are implicated in schizophrenia [].
Limited data exists on the specific safety profile of Fananserin in humans.
Fananserin exhibits significant biological activity primarily through its antagonistic effects on serotonin and dopamine receptors. Its binding affinity for the 5HT2A receptor is crucial in modulating mood and anxiety disorders. Additionally, its action on the dopamine D4 receptor may contribute to its efficacy in alleviating symptoms of psychosis and agitation . Studies indicate that Fananserin can effectively reduce psychotic symptoms without the extensive side effects associated with broader dopamine antagonists .
The synthesis of Fananserin has been achieved through various methods, with microwave-assisted synthesis being a prominent technique. This approach allows for:
Fananserin's primary applications lie in the field of psychiatry:
Research into Fananserin's interactions with other compounds and receptors is ongoing. Key findings include:
Fananserin shares structural and functional similarities with several other compounds, notably:
Compound Name | Structure Type | Key Receptors Targeted | Unique Features |
---|---|---|---|
Trazodone | Aryl-piperazine | 5HT2A, SERT | Dual action as an antidepressant |
Aripiprazole | Atypical antipsychotic | D2, 5HT1A | Partial agonist at dopamine D2 |
Clozapine | Thienobenzodiazepine | D4, 5HT2A | Effective for treatment-resistant schizophrenia |
Risperidone | Benzisoxazole | D2, 5HT2A | Broader receptor blockade |
Fananserin's unique selectivity for specific receptors distinguishes it from these compounds, potentially offering a more favorable side effect profile while maintaining therapeutic efficacy in treating psychiatric conditions .